3-Iodo-2-methylpyridin-4-amine
Overview
Description
3-Iodo-2-methylpyridin-4-amine is an organic compound with the molecular formula C6H7IN2. It is a derivative of pyridine, characterized by the presence of an iodine atom at the third position, a methyl group at the second position, and an amine group at the fourth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methylpyridin-4-amine typically involves the iodination of 2-methylpyridin-4-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
3-Iodo-2-methylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in biochemical studies to investigate enzyme functions and protein interactions.
Mechanism of Action
The mechanism of action of 3-Iodo-2-methylpyridin-4-amine depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the iodine atom and the amine group allows for various interactions, including hydrogen bonding and halogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Similar structure but with a chlorine atom instead of a methyl group.
5-Bromo-2-methylpyridin-3-amine: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
3-Iodo-2-methylpyridin-4-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its analogs. The iodine atom enhances the compound’s ability to participate in halogen bonding, which can be crucial for its interaction with biological targets .
Properties
IUPAC Name |
3-iodo-2-methylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLNGQDQSRPWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704458 | |
Record name | 3-Iodo-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849353-18-0 | |
Record name | 3-Iodo-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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